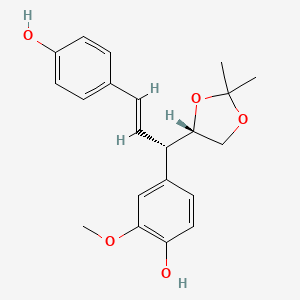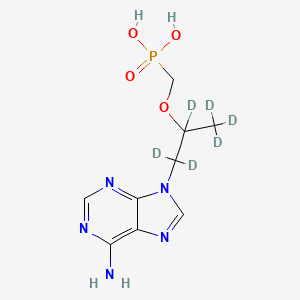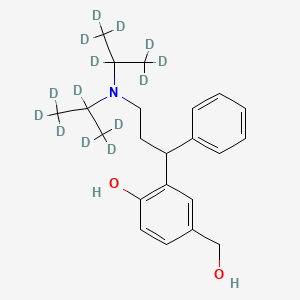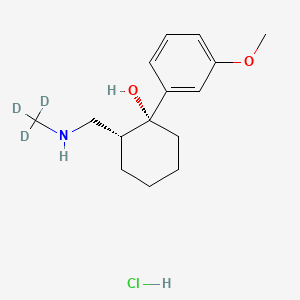
Sequosempervirin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sequosempervirin D is a natural product isolated from the heartwoods of Sequoia sempervirens . It is a type of compound known as lignans . The molecular formula of Sequosempervirin D is C21H24O5 .
Molecular Structure Analysis
Sequosempervirin D has a molecular weight of 356.42 g/mol . Its molecular structure consists of 21 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
Sequosempervirin D is a powder . It has a molecular weight of 356.42 g/mol and a molecular formula of C21H24O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen
Organic Chemistry: Iron-Catalyzed Cross-Couplings
Sequosempervirin D: has potential applications in organic chemistry, particularly in iron-catalyzed cross-coupling reactions. These reactions are pivotal for creating complex molecules with high precision. The compound could be explored for its reactivity in multicomponent radical cascades, which are essential for synthesizing cyclic compounds and derivatives .
Medicine: 3D Genomics
In the medical field, Sequosempervirin D might be utilized in 3D genomics, which is crucial for understanding the spatial conformation of genomes and their regulation of gene expression. This application could lead to advancements in precision medicine, offering insights into gene transcription and the development of new therapeutic strategies .
Agriculture: Nanomaterials Interaction
Agricultural science could benefit from Sequosempervirin D through its interaction with nanomaterials. Research in this area focuses on the synthesis of nanodevices and their controlled release of active substances, which can significantly impact plant growth and protection .
Environmental Science: Nanosensors
In environmental science, Sequosempervirin D could be integral to the development of nanosensors. These sensors are designed for the detection of environmental analytes such as pesticides, metal ions, and toxic gases, contributing to the monitoring and improvement of environmental health .
Material Science: Quantum Computing
The field of material science might explore Sequosempervirin D for its properties relevant to quantum computing. Materials with unique quantum mechanical phenomena are sought after for their potential to revolutionize computing power and efficiency .
Biochemistry: Spiro-norlignan Synthesis
In biochemistry, Sequosempervirin D is associated with the synthesis of spiro-norlignans, a class of compounds that have various biological activities. The compound’s stereocontrolled synthesis could lead to the development of new drugs and biochemical tools .
Pharmacology: Drug Development
Pharmacologically, Sequosempervirin D could be investigated for its role in drug development. Its structural features might be beneficial in creating new pharmacophores, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles .
Safety and Hazards
Wirkmechanismus
Target of Action
Sequosempervirin D is a natural product isolated from the heartwood of Sequoia sempervirens The primary targets of Sequosempervirin D are not explicitly mentioned in the available literature
Mode of Action
It is known that sequosempervirin d is a norlignan , a class of compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific interactions of Sequosempervirin D with its targets and the resulting changes are areas for future research.
Biochemical Pathways
It’s worth noting that a related compound, sequosempervirin b, has been found to have an inhibitory effect on cyclic amp phosphodiesterase
Eigenschaften
IUPAC Name |
4-[(E,1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSEQNPKRKIAA-IDGDSFQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)
![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)


![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)




